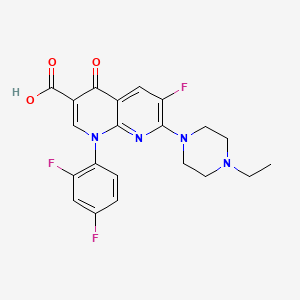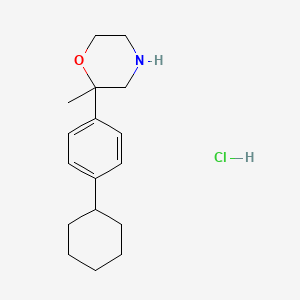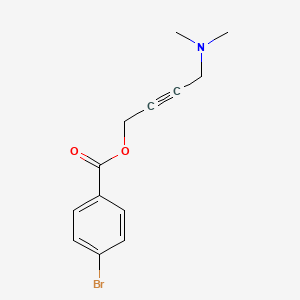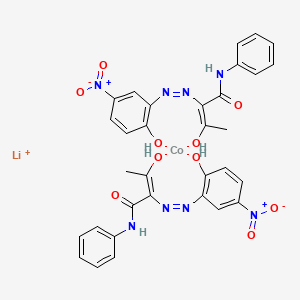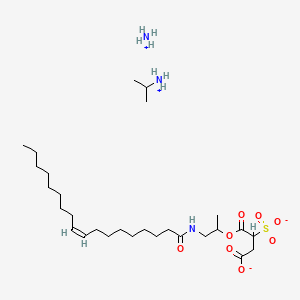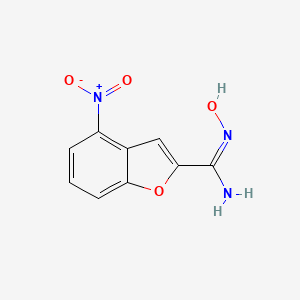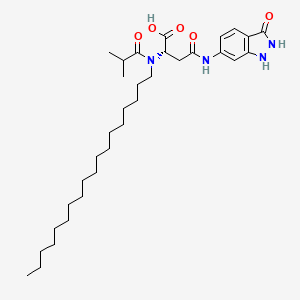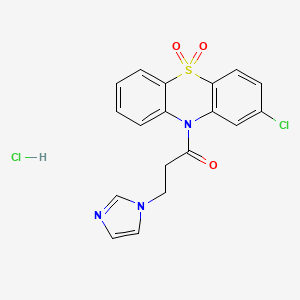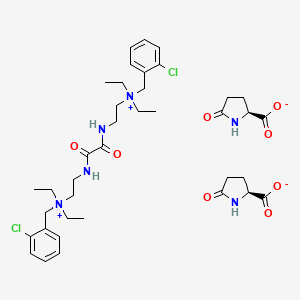
N,N'-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biochemical outcomes. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)dimethylammonium) bis(5-oxo-L-prolinate)
- N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-D-prolinate)
Uniqueness
N,N’-((1,2-Dioxoethylene)bis(iminoethylene))bis((2-chlorobenzyl)diethylammonium) bis(5-oxo-L-prolinate) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
93963-55-4 |
|---|---|
Formule moléculaire |
C38H54Cl2N6O8 |
Poids moléculaire |
793.8 g/mol |
Nom IUPAC |
(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H40Cl2N4O2.2C5H7NO3/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;2*7-4-2-1-3(6-4)5(8)9/h9-16H,5-8,17-22H2,1-4H3;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |
Clé InChI |
LSNZDNHWCBEBIE-YHUPNWGDSA-N |
SMILES isomérique |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-] |
SMILES canonique |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



